Welcome to the BenchChem Online Store!
molecular formula C7H7Cl2NO B8272598 (2-Amino-4,6-dichlorophenyl)methanol

(2-Amino-4,6-dichlorophenyl)methanol

Cat. No. B8272598
M. Wt: 192.04 g/mol
InChI Key: VWPGYZRFMDLOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09217004B2

Procedure details

2-amino-4,6-dichlorobenzoic acid (10.0 g, 48.5 mmol) was dissolved in 50 mL of anhydrous THF in a 250 mL 2 neck round bottom flask. The solution was cooled in an ice-water bath. A solution of lithium aluminum hydride (LAH) (40 mL, 2.0 M) in THF was then added dropwise. After all of the LAH was added, the reaction mixture was allowed to warm up to room temperature and stirred at room temperature for overnight. Water (5.1 mL) was added to the reaction mixture followed by 5.1 mL of 15% NaOH and then an additional 9.2 mL of water. The salts were filtered off and washed with THF. The filtrate was concentrated to give (2-amino-4,6-dichlorophenyl)methanol (11.1 g, wet) as a yellow solid, which was taken on to the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:3]=1[C:4](O)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:3]=1[CH2:4][OH:5] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC(=C1)Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
2
Quantity
250 mL
Type
solvent
Smiles
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
5.1 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
5.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
9.2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
The salts were filtered off
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)Cl)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 119.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.